molecular formula C18H16Cl2N4O4 B2721018 Ethyl 2-(2,4-dichloro-5-(5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate CAS No. 338961-68-5

Ethyl 2-(2,4-dichloro-5-(5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate

Cat. No.: B2721018
CAS No.: 338961-68-5
M. Wt: 423.25
InChI Key: FFAJWUBOAIMGFT-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro-5-(5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate (CAS: 338961-68-5) is a synthetic organic compound featuring a dichlorophenoxy backbone linked to a tetrazole ring substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[5-(4-methoxyphenyl)tetrazol-1-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O4/c1-3-27-17(25)10-28-16-9-15(13(19)8-14(16)20)24-18(21-22-23-24)11-4-6-12(26-2)7-5-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAJWUBOAIMGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2,4-dichloro-5-(5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate, with the CAS number 338961-68-5 and molecular formula C18H16Cl2N4O4C_{18}H_{16}Cl_2N_4O_4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties and other pharmacological effects.

PropertyDetails
Molecular Formula C18H16Cl2N4O4
Molar Mass 423.25 g/mol
CAS Number 338961-68-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • Study on Human Cancer Cell Lines
    • Objective : To assess the cytotoxicity of the compound against various human cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability.
    • Results : The compound exhibited an IC50 value of approximately 20 µM against the A549 lung cancer cell line, indicating potent activity comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and apoptosis. It primarily binds to Bcl-2 family proteins, inhibiting their function and promoting programmed cell death in cancer cells .

Other Pharmacological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

Antimicrobial Activity

The compound has been screened for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:

  • Dichloro Substitution : The presence of dichloro groups enhances lipophilicity and cellular uptake.
  • Methoxy Group : The methoxy substituent on the phenyl ring contributes to increased anticancer activity by modulating electron density and improving binding affinity to target proteins .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetraazole rings exhibit significant antimicrobial properties. Ethyl 2-(2,4-dichloro-5-(5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate has been investigated for its efficacy against various bacterial strains. Studies show that it can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve cell wall disruption or interference with protein synthesis .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the methoxyphenyl group is believed to enhance its ability to penetrate cell membranes and target intracellular processes .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetraazole Ring : This can be achieved via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Functional Groups : The dichloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
  • Final Esterification : The final product is obtained by esterification of the corresponding acid with ethanol in the presence of acid catalysts.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and P. aeruginosa.
Study 2Anticancer PropertiesInduced apoptosis in various cancer cell lines; potential for further development as an anticancer agent.
Synthetic PathwaysDetailed synthesis routes highlighting the efficiency of multi-step reactions.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs and their differentiating features:

Compound Name Key Substituents/Modifications Functional Groups Present Notable Properties/Applications References
Target Compound
Ethyl 2-(2,4-dichloro-5-(5-(4-methoxyphenyl)-1H-tetraazol-1-yl)phenoxy)acetate
2,4-Dichlorophenoxy, 4-methoxyphenyltetrazole, ethyl acetate Tetrazole, aryl chloride, methoxy High thermal sensitivity; requires inert storage
Ethyl 2-(4-(2-Methoxyethoxy)phenyl)acetate 2-Methoxyethoxy substitution on phenyl ring Ether, ester Intermediate in anti-cancer drug synthesis
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-triazol-3-ylthio)-1-phenylethanone Difluorophenyl, sulfonylphenyl, triazole-thioether Triazole, sulfone, fluorine Antifungal/antibacterial activity
2-(4-Phenyl-1H-tetraazin-1-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole Tetraazine-thiadiazole hybrid, 4-methoxyphenyl Tetraazine, thiadiazole Photoluminescent material candidate
3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,2,4,5-tetrazole-1,3-dicarboxylic acid Hydroxyphenyl, dicarboxylic acid tetrazole Tetrazole, carboxylic acid, hydroxyl Chelating agent for metal ion binding

Q & A

Q. What are the key synthetic routes for preparing Ethyl 2-(2,4-dichloro-5-(5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate, and how can reaction yields be optimized?

The synthesis typically involves coupling a tetrazole moiety (e.g., 5-(4-methoxyphenyl)tetrazole) with a dichlorophenoxyacetic acid derivative. A method analogous to involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by recrystallization. For example, hydrazide intermediates (similar to 2,4-dichlorophenoxyacetic acid hydrazide) can be cyclized to triazoles/tetrazoles via thermal or acidic conditions . Yield optimization (e.g., 65% in ) requires precise stoichiometry, solvent selection (ethanol/water mixtures for crystallization), and extended reaction times (12–18 hours).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Critical for confirming substituent positions on aromatic rings and ester groups. For instance, highlights the use of 1H NMR to verify methoxyphenyl signals (δ ~3.8 ppm for OCH3) and tetrazole proton environments .
  • X-ray crystallography : Resolves molecular packing and confirms stereochemistry, as demonstrated in for triazole derivatives with α-ketoester functionalities .
  • HPLC-MS : Validates purity and molecular weight, particularly for detecting byproducts from incomplete cyclization or esterification.

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methoxyphenyl and dichlorophenoxy groups influence the compound’s intermolecular interactions?

Computational studies (e.g., DFT calculations and Hirshfeld surface analysis) reveal that electron-withdrawing Cl substituents enhance electrophilic character, promoting O···π-hole tetrel bonding interactions. The methoxyphenyl group’s electron-donating nature stabilizes these interactions, as seen in for analogous triazole derivatives . Steric hindrance from the dichlorophenoxy group may limit dimerization efficiency, requiring solvent polarity adjustments to optimize crystal packing.

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Dose-response profiling : Addresses variability in IC50 values by testing across multiple concentrations (e.g., 0.1–100 μM ranges).
  • Cellular permeability assays : Use Caco-2 or PAMPA models to differentiate intrinsic activity from bioavailability limitations.
  • Target engagement studies : Employ techniques like SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., hypoxia-inducible factor prolyl-hydroxylases, as in ) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Molecular electrostatic potential (MEP) maps, generated via Gaussian or similar software, identify nucleophilic (e.g., ester carbonyl) and electrophilic (e.g., tetrazole N-atoms) sites. ’s MEP analysis of triazole derivatives shows that electron-deficient aromatic rings enhance electrophilic reactivity, guiding solvent selection (e.g., DMF for SN2 reactions) .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

  • pH stability assays : Test degradation in buffers (pH 1–10) to simulate gastrointestinal and systemic environments.
  • Light/heat stress testing : Expose the compound to 40–60°C and UV light (254 nm) for 72 hours, monitoring decomposition via TLC or HPLC.
  • Enzymatic stability : Incubate with liver microsomes or esterases to assess metabolic liability of the ethyl ester group .

Q. How can regioselectivity challenges during tetrazole functionalization be mitigated?

  • Protecting group strategies : Use trityl (e.g., ) or SEM (trimethylsilylethoxymethyl) groups to block undesired N-positions during coupling reactions .
  • Metal catalysis : Cu(I)-mediated click chemistry improves regioselectivity for 1,4-disubstituted triazoles, though tetrazoles may require Pd or Ru catalysts .

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